N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-3-4-12(11(18)8-10)19-15(22)9-21-16(23)6-5-13(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVIFVFOQHSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the Difluorophenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyridazinone core.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone ring.
Substitution: The difluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
Research indicates that N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide exhibits several biological activities:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes crucial for cellular processes. For instance, it has been studied for its potential to inhibit enzymes involved in cancer progression, thereby reducing tumor growth.
2. Anticancer Potential:
In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For example, it showed promising results against human cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 85% in some cases .
3. Receptor Modulation:
this compound may interact with cell surface receptors to modulate signaling pathways associated with cell proliferation and apoptosis.
4. DNA Interaction:
There are indications that the compound can bind to DNA, potentially influencing gene expression and cellular function. This interaction could be pivotal for its anticancer properties.
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against multiple types of cancer cells, suggesting its potential as a lead compound for drug development .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the mechanism of action of this compound as an enzyme inhibitor. Through molecular docking studies, researchers identified key interactions between the compound and target enzymes involved in metabolic pathways related to cancer .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide and analogous compounds:
Key Observations:
Core Heterocycle Variations: The pyridazinone core in the target compound distinguishes it from thiazole-coumarin hybrids (e.g., compound 17) and naphthyridine derivatives (e.g., goxalapladib). Pyridazinones are known for hydrogen-bonding capabilities due to their ketone and NH groups, which may enhance interactions with biological targets . Thiazole-coumarin hybrids like compound 17 exhibit potent α-glucosidase inhibition, suggesting that the coumarin moiety contributes to binding affinity .
Substituent Effects: The 2,4-difluorophenyl group in the target compound is also present in goxalapladib, where it enhances metabolic stability and lipophilicity . In contrast, compound 17 uses a 2,4-difluorophenylamino group, which may optimize π-π stacking in enzyme active sites . The thiophen-2-yl substituent in the target compound is shared with BG14681 and compound I.
Synthetic Pathways: Compound I is synthesized via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride , a method applicable to the target compound with modifications to the amine component. BG14681 employs an ethyl linker between the pyridazinone and acetamide groups, suggesting flexibility in side-chain design for pharmacokinetic optimization .
Biological Activity
N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₂N₄O₂S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | [1049225-61-7] |
The synthesis of this compound typically involves multi-step organic reactions, starting from 3,4-difluoroaniline and thiophene derivatives. Key steps include the formation of the pyridazinone ring through cyclization reactions and subsequent acylation to introduce the acetamide group .
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated notable activity against Candida glabrata and Candida krusei, with minimum inhibitory concentrations (MICs) indicating potential as an antifungal agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using assays like the ABTS radical scavenging method, it exhibited moderate antioxidant activity, suggesting a potential role in mitigating oxidative stress-related damage . The presence of the thiophene ring is believed to enhance these properties due to its electronic characteristics.
Enzyme Inhibition
This compound may inhibit specific enzymes that play crucial roles in metabolic pathways. Preliminary studies suggest that it can interact with enzymes involved in various physiological processes, potentially leading to therapeutic applications in conditions such as cancer and neurodegenerative diseases .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate conversion and disrupting metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling cascades within cells, influencing various physiological responses.
- DNA Interaction : Some studies suggest that it may bind to DNA, affecting gene expression and cellular proliferation .
Case Studies
Several case studies highlight the compound's potential:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide?
- Answer: The compound can be synthesized via multi-step routes involving heterocyclic coupling and acetamide formation. For example, pyridazinone cores are often constructed through cyclocondensation of hydrazines with diketones, followed by functionalization at the 3-position with thiophene derivatives. Acetamide linkages are typically formed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid derivatives and anilines like 2,4-difluoroaniline. Purification may require column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are essential for characterizing this compound?
- Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
- HPLC for purity assessment, particularly to detect regioisomeric byproducts from thiophene coupling .
Q. How can solubility and stability be optimized for in vitro assays?
- Answer: Solubility screening in DMSO, ethanol, or aqueous buffers (with cyclodextrins) is critical. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C to 37°C) should be conducted via LC-MS to identify degradation products. Use stabilizers like ascorbic acid if oxidation is observed .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?
- Answer: Single-crystal X-ray diffraction is the gold standard. Crystallize the compound using vapor diffusion (e.g., methanol/water) and collect data on a diffractometer (Mo-Kα radiation). Refinement via SHELXL (for small molecules) or WinGX (for structure solution) can clarify tautomerism in the pyridazinone ring or thiophene orientation. Anisotropic displacement parameters help assess thermal motion in the acetamide linkage .
Q. What strategies address contradictions in biological activity data across assays?
- Answer: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For inconsistent IC₅₀ values, check:
- Batch purity (via HPLC-MS).
- Solvent artifacts (e.g., DMSO interference in fluorescence assays).
- Cellular permeability differences (use logP/logD calculations and parallel artificial membrane permeability assays) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Answer: Systematically modify:
- Thiophene substituents (e.g., replace with furan or phenyl rings).
- Pyridazinone substituents (e.g., introduce electron-withdrawing groups at the 6-position).
- Acetamide linker (e.g., replace with sulfonamide or urea).
Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) and validate with surface plasmon resonance (SPR) for affinity measurements .
Q. What computational methods predict metabolic pathways or toxicity?
- Answer: Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to identify likely Phase I/II metabolism sites (e.g., hydroxylation of difluorophenyl). Molecular dynamics simulations (AMBER/GROMACS) can model interactions with cytochrome P450 enzymes. Validate with in vitro microsomal assays .
Methodological Notes
- Crystallographic Data Contradictions: If unit cell parameters differ from literature, verify space group assignments using PLATON or OLEX2 and check for twinning or disorder .
- Synthetic Byproducts: Use DOSY NMR to distinguish regioisomers with similar Rf values .
- Biological Assay Design: Include positive controls (e.g., staurosporine for kinase inhibition) and counter-screens for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
